

Parsaclisib structure and selectivity for PI3K δ

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Compound Focus: Parsaclisib

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Chemical Structure and Selectivity

Parsaclisib features a **monocyclic scaffold with a pyrazolopyrimidine hinge-binder** [1]. This structure is fundamentally different from first-generation PI3K δ inhibitors like idelalisib, which possess a **bicyclic scaffold with a purine substituent** [2] [1]. This unique pyrazolopyrimidine-based structure is key to its refined selectivity and is believed to limit off-target toxicities, particularly hepatotoxicity, which was linked to the conserved structural features of earlier inhibitors [2] [1].

The selectivity of **parsaclisib** is quantified in the table below.

Parameter	Detail
Target	PI3K δ (phosphatidylinositol 3-kinase delta) [3].
Biochemical Potency (IC ₅₀)	1 nM at 1 mM ATP [4] [3].
Selectivity over other PI3K Class I Isoforms	Approximately 20,000-fold [5] [3]. Other studies report >10,000 to 19,000-fold selectivity [6] [2] [7].
Key Structural Feature	Pyrazolopyrimidine hinge-binder (replaces the purine motif found in inhibitors like idelalisib) [1].

Experimental Evidence and Protocols

The high selectivity and potency of **parsaclisib** were established through a series of standardized biochemical and cellular assays.

- **Biochemical Binding Assays (SPA):** The core inhibitory activity against the PI3K δ enzyme was measured using a **Scintillation Proximity Assay (SPA)**. This assay quantifies the inhibition of lipid kinase activity [1].
- **Cellular Proliferation/Viability Assays:** The antitumor effect was demonstrated in human B-cell lymphoma lines. Cells were incubated with **parsaclisib** for 4 days, and viability was measured using assays like [3H]-thymidine incorporation or CellTiter-Glo luminescent assay [3]. **Parsaclisib** showed potent activity with IC₅₀ values in the low nanomolar range (e.g., 2.5 nM in Pfeiffer cells and 1.6 nM in SU-DHL-6 cells) [3].
- **Target Engagement in Cells:** To confirm that the drug engages its target in a cellular context, the inhibition of PI3K δ was measured by assessing the reduction of phosphorylated AKT (pAKT at Ser473) in the Ramos Burkitt's lymphoma cell line after 2 hours of incubation. **Parsaclisib** achieved an IC₅₀ of 1 nM in this assay [3].

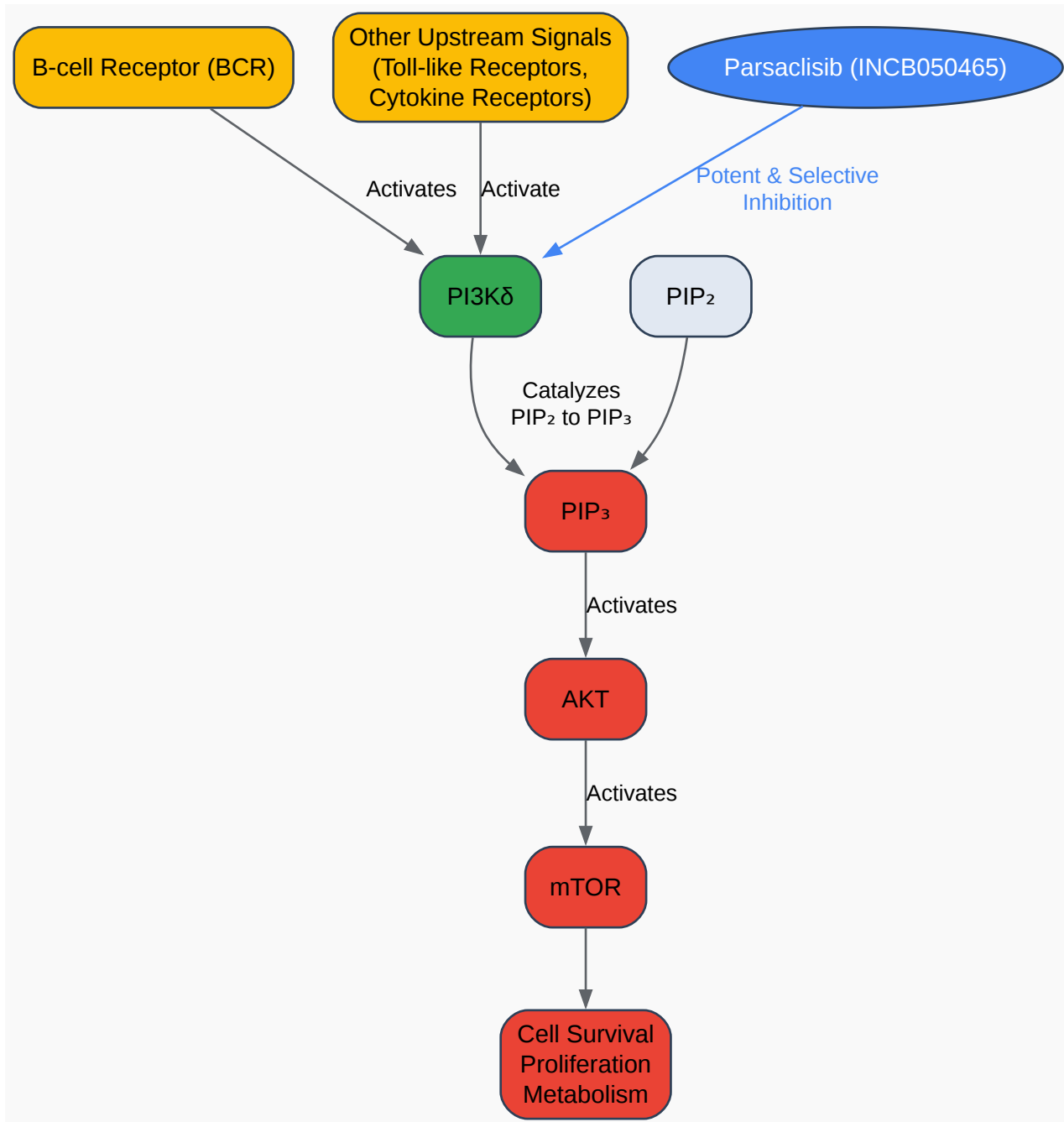
Structural Basis for Selectivity and Reduced Toxicity

The high selectivity of **parsaclisib** originates from its specific interactions with the PI3K δ binding pocket. Molecular docking studies highlight that residues like **Val828, Thr832, Ser806, Asp911, and Asp964** in PI3K δ are critical for specific binding and contribute to its subtype selectivity [8].

The distinct monocyclic pyrazolopyrimidine structure of **parsaclisib** was designed to avoid the off-target effects linked to the bicyclic purine-based scaffolds of first-generation inhibitors [1]. Preclinical toxicology studies confirmed that **parsaclisib** did not cause significant hepatotoxicity at exposures providing high levels of target coverage [2]. This translated to a clinically differentiated profile, with studies reporting **no drug-related, clinically meaningful transaminase elevations** (a marker of liver damage) in treated patients [2] [9].

PI3K δ in B-cell Malignancy Signaling

The following diagram illustrates the central role of PI3K δ in the signaling pathway relevant to B-cell malignancies, and the point of inhibition by **parsaclisib**.



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Parsaclisib selectively inhibits PI3K δ , a key node in B-cell signaling.

Conclusion and Clinical Relevance

Parsaclisib is a prime example of structure-based drug design achieving enhanced selectivity. Its unique **pyrazolopyrimidine core** confers **>10,000-fold selectivity** for PI3K δ over other PI3K isoforms. This high specificity underpins its potent antitumor efficacy in B-cell malignancies and its **improved safety profile**, particularly the reduced incidence of hepatotoxicity, in clinical trials [6] [2] [1].

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